molecular formula C9H8ClFN2O2 B1379663 3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride CAS No. 1609400-40-9

3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Cat. No. B1379663
M. Wt: 230.62 g/mol
InChI Key: HDCUZQRAHZLBSY-UHFFFAOYSA-N
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Description

“3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride” is a chemical compound with the linear formula C9H7FN2O2.ClH . It belongs to the class of imidazo[1,2-a]pyridines, which have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A recent review summarizes the most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride” is defined by its linear formula C9H7FN2O2.ClH . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The transformation is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including imidazo[1,2-a]pyridines, are crucial in medicinal chemistry due to their diverse biological activities. One study focused on the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, demonstrating the compound's potential as an anti-inflammatory agent among other activities (Abignente et al., 1982). These findings suggest that derivatives like "3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride" could have similar applications.

Biopolymer Modification

In another study, chitosan, a natural biopolymer, was modified with 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochlorides. This modification introduced ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments into the polymer, showcasing the chemical's utility in enhancing biopolymer functionalities (Levov et al., 2011).

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This indicates a future direction towards the development of eco-friendly synthesis methods for imidazo[1,2-a]pyridines.

properties

IUPAC Name

3-fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2.ClH/c1-5-3-2-4-6-11-7(9(13)14)8(10)12(5)6;/h2-4H,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCUZQRAHZLBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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